N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide
Overview
Description
“N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide” is a chemical compound with the molecular formula C10H10N2O4 and a molecular weight of 222.2 g/mol1. It is offered by various chemical suppliers such as Benchchem and Smolecule12. This compound is known to be a Histone deacetylase (HDAC) inhibitor1.
Synthesis Analysis
The specific synthesis process for “N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide” is not detailed in the search results. However, it is available for purchase from various suppliers, indicating that it can be synthesized in a laboratory setting12.Molecular Structure Analysis
The molecular structure of “N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide” is defined by its molecular formula, C10H10N2O41. Further details about its structure are not provided in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving “N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide” are not detailed in the search results. However, as an HDAC inhibitor, it is known to hyperacetylate histones and increase transcriptional activity in selected genes1.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide” are not detailed in the search results. However, its molecular formula is C10H10N2O4 and it has a molecular weight of 222.2 g/mol1.Scientific Research Applications
Organic and Medicinal Chemistry
- Summary of Application : The 3-hydroxy-2-aryl acrylate is a significant breakthrough in the field of organic and medicinal chemistry . Due to the presence of both electrophilic and nucleophilic centers, this scaffold acts as a fascinating building block of many bioactive compounds .
- Methods of Application : Different approaches are used for preparing 3-hydroxy-2-aryl acrylate, and its application spans a variety of chemical fields . Unfortunately, the specific methods and technical details are not provided in the source.
Synthesis of 3-aroylindoles
- Summary of Application : A novel synthesis of N-hydroxy-3-aroylindoles and 3-aroylindoles has been realized . This provides a simple, highly regioselective, atom- and step economical access to 3-aroylindoles .
- Methods of Application : The synthesis is achieved via annulation of C-nitrosoaromatics with conjugated terminal alkynones . The source does not provide further technical details or parameters.
Solid-Phase Synthesis of N-Hydroxy Peptides
- Summary of Application : N-Hydroxy peptides have unique conformational preferences and biological activities . They can dramatically alter the conformational and physiochemical properties of native sequences .
- Methods of Application : A versatile method has been developed to prepare N-hydroxy peptide on solid support . The impact of backbone N-hydroxylation on secondary structure stability is evaluated .
Synthesis of Natural Products and Essential Drugs
- Summary of Application : 3-hydroxy-2-aryl acrylate, which is structurally similar to your compound, is a vital precursor in the synthesis of natural products and in the development of essential drugs .
- Methods of Application : Different approaches are used for preparing 3-hydroxy-2-aryl acrylate . Unfortunately, the specific methods and technical details are not provided in the source.
Design of Constrained Peptidomimetics
- Summary of Application : Peptides harboring main-chain N-hydroxy groups exhibit unique conformational preferences and biological activities . They can dramatically alter the conformational and physiochemical properties of native sequences .
- Methods of Application : A versatile method has been developed to prepare N-hydroxy peptide on solid support . The impact of backbone N-hydroxylation on secondary structure stability is evaluated .
Development of Bioactive Compounds
- Summary of Application : The 3-hydroxy-2-aryl acrylate, which is structurally similar to your compound, acts as a fascinating building block of many bioactive compounds .
- Methods of Application : Different approaches are used for preparing 3-hydroxy-2-aryl acrylate . Unfortunately, the specific methods and technical details are not provided in the source.
Safety And Hazards
The safety and hazards associated with “N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide” are not detailed in the search results. However, a Material Safety Data Sheet (MSDS) for this compound should be available from the supplier3.
Future Directions
The future directions for “N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide” are not detailed in the search results. However, given its role as an HDAC inhibitor, it may have potential applications in the field of epigenetics and gene regulation1.
properties
IUPAC Name |
N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-9(11-15)5-4-7-2-1-3-8(6-7)10(14)12-16/h1-6,15-16H,(H,11,13)(H,12,14)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKBQNOPCSXWBL-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NO)C=CC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)NO)/C=C/C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
m-Carboxycinnamic acid bishydroxamide | |
CAS RN |
174664-65-4 | |
Record name | Carboxycinnamic acid bishydroxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174664654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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